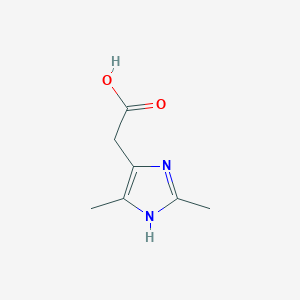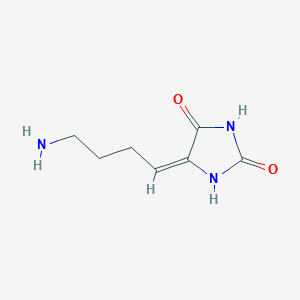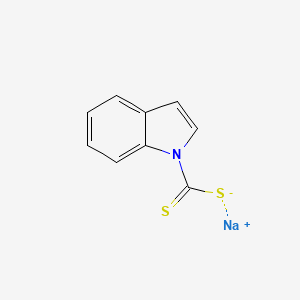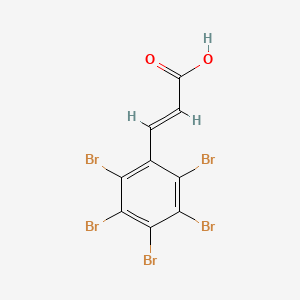
Sodium 4,4'-(dodecanedioylbis(oxy))dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is a chemical compound with a complex structure that includes a dodecanedioylbis(oxy) linkage between two benzenesulfonate groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate typically involves the reaction of dodecanedioic acid with 4-hydroxybenzenesulfonic acid under specific conditions. The reaction is facilitated by the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate dodecanedioyl chloride. This intermediate then reacts with 4-hydroxybenzenesulfonic acid in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Nitrated or sulfonated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets and pathways involved include interactions with lipid bilayers in cell membranes, leading to cell lysis and solubilization of membrane proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but a simpler structure.
Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate: Another compound with sulfonate groups but different linkage and aromatic structure.
Uniqueness
Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is unique due to its dodecanedioylbis(oxy) linkage, which imparts distinct surfactant properties and enhances its ability to form stable micelles. This makes it particularly useful in applications requiring high solubilization capacity and stability.
Eigenschaften
Molekularformel |
C24H28Na2O10S2 |
|---|---|
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
disodium;4-[12-oxo-12-(4-sulfonatophenoxy)dodecanoyl]oxybenzenesulfonate |
InChI |
InChI=1S/C24H30O10S2.2Na/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32;;/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI-Schlüssel |
VRWYFVJJMKRELC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)


![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)




![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-ylidene)acetate](/img/structure/B12832438.png)



![2-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylethenamine](/img/structure/B12832463.png)
